3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a synthetic organic compound belonging to the class of 1,2,4-oxadiazoles. [] These heterocyclic compounds are recognized for their diverse biological activities and potential applications in pharmaceuticals and materials science. [] Specifically, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has shown potential as a building block for the development of novel antimicrobial agents. []
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound characterized by its unique molecular structure, which includes a 1,2,4-oxadiazole ring and an aniline moiety. The molecular formula of this compound is C14H17N3O, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, making it a subject of interest in drug discovery and development .
The synthesis of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH. Techniques such as thin-layer chromatography are used to monitor the progress of reactions and ensure purity at each stage .
The molecular structure of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline features:
The compound has a molar mass of approximately 243.3 g/mol and exhibits specific spectral characteristics that can be analyzed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are typically optimized to achieve high yields while minimizing by-products.
The mechanism of action for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is not fully elucidated but involves interactions with various biological targets:
Biochemical analysis indicates that this compound may upregulate antioxidant genes, thereby impacting gene expression patterns crucial for cellular metabolism.
Key physical properties include:
These properties influence the compound's solubility and stability under various conditions.
Chemical properties include reactivity patterns typical of oxadiazoles:
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked scientific interest [1] [7]. Biological investigations began in the 1940s, culminating in the 1960s with Oxolamine, the first commercial drug featuring this scaffold, marketed as a cough suppressant [1] [7]. This breakthrough demonstrated the pharmacophoric viability of 1,2,4-oxadiazoles and paved the way for diverse therapeutic applications.
Over the past four decades, the 1,2,4-oxadiazole ring has been incorporated into compounds targeting anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system disorders [1] [4]. Notable FDA-approved drugs include:
Table 1: Historically Significant 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target/Mechanism | Approval Timeline |
---|---|---|---|
Oxolamine | Cough Suppressant | Airway Sensory Nerves | 1960s |
Prenoxdiazine | Antitussive | Respiratory Tract Sensory Receptors | 1970s |
Butalamine | Vasodilator | Vascular Smooth Muscle | 1970s |
Fasiplon | Anxiolytic | GABA_A Receptor Partial Agonist | 1990s |
Pleconaril | Antiviral | Picornavirus Capsid Binder | 2000s |
Ataluren | Muscular Dystrophy Therapy | Nonsense Mutation Readthrough | 2010s |
Natural products containing this scaffold are exceptionally rare, but include phidianidines A/B (isolated from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds). Phidianidines exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [1] [7] [9]. Scientific publications on 1,2,4-oxadiazoles have doubled in the past fifteen years, reflecting growing interest in their drug discovery potential [1] [4].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its electronic distribution, planarity, and capacity for hydrogen bonding [1] [3] [7]. This substitution addresses critical stability limitations of conventional carbonyl groups:
Table 2: Bioisosteric Comparison: 1,2,4-Oxadiazole vs. Amide/Ester
Property | 1,2,4-Oxadiazole | Amide | Ester | Pharmacological Advantage |
---|---|---|---|---|
Hydrolytic Stability | High | Moderate to Low | Low | Enhanced metabolic stability |
H-Bond Acceptor Sites | 3 (2N, 1O) | 2 (1O, 1N) | 2 (2O) | Improved target binding versatility |
Dipole Moment | ~3.92 D | ~3.7 D (trans-amide) | ~1.8 D | Optimized electrostatic interactions |
Aromatic Character | Yes | No | No | Planar conformation for receptor docking |
This bioisosteric equivalence is exemplified in drug design:
The strategic design of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline integrates two pharmacologically significant moieties to optimize target engagement and physicochemical properties:
Cyclohexyl Moiety (C5-Substituent):
Aniline Moiety (C3-Substituent):
Table 3: Functional Roles of Substituents in 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Moiety | Key Physicochemical Properties | Biological Interactions | Design Rationale |
---|---|---|---|
1,2,4-Oxadiazole | Bioisostere for esters/amides | H-bond acceptor; Metabolic stability | Hydrolysis resistance; Enhanced PK properties |
Cyclohexyl (C5) | High lipophilicity (logP ~2.8) | Hydrophobic pocket filling | Membrane permeability enhancement |
Aniline (C3) | H-bond donor/acceptor (NH₂); Planarity | Polar interactions with catalytic sites | Target binding versatility; Synthetic handle |
This dual-functionalization strategy balances lipophilicity (cyclohexyl) and polarity (aniline), aligning with drug-likeness parameters like Lipinski’s rule of five. The cyclohexyl group enhances passive diffusion, while the aniline enables targeted interactions with biomolecular targets implicated in cancer, infectious diseases, or CNS disorders [2] [4] [9]. The scaffold’s modular synthesis—typically via amidoxime cyclization—supports rapid diversification for SAR studies [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1